Cas no 1270310-19-4 (5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid)

5-(5-フルオロピリジン-2-イル)ピロリジン-2-カルボン酸は、ピリジンとピロリジンの複素環構造を有する有機化合物です。この化合物は、医薬品中間体としての高い潜在性を持ち、特に創薬研究において重要な役割を果たします。フッ素原子の導入により代謝安定性が向上し、生物学的利用能の最適化が可能です。また、ピロリジン環の立体化学的特性は標的タンパク質との選択的相互作用を促進します。カルボキシル基の存在により、さらなる誘導体化や官能基変換の柔軟性を提供します。この化合物は、中枢神経系や炎症関連疾患の治療薬開発における有用な骨格として注目されています。

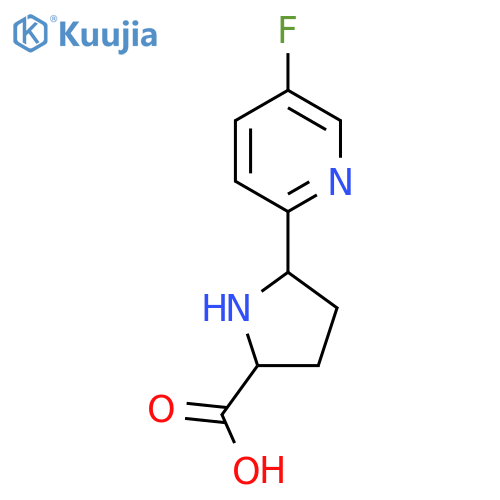

1270310-19-4 structure

商品名:5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid

CAS番号:1270310-19-4

MF:C10H11FN2O2

メガワット:210.204945802689

CID:5265047

5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid

- 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid

-

- インチ: 1S/C10H11FN2O2/c11-6-1-2-7(12-5-6)8-3-4-9(13-8)10(14)15/h1-2,5,8-9,13H,3-4H2,(H,14,15)

- InChIKey: JKHCCZKICHVQPM-UHFFFAOYSA-N

- ほほえんだ: FC1=CN=C(C=C1)C1CCC(C(=O)O)N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 250

- トポロジー分子極性表面積: 62.2

- 疎水性パラメータ計算基準値(XlogP): -1.8

5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-359597-5.0g |

5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |

1270310-19-4 | 5.0g |

$2566.0 | 2023-03-07 | ||

| Enamine | EN300-359597-0.1g |

5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |

1270310-19-4 | 0.1g |

$779.0 | 2023-03-07 | ||

| Enamine | EN300-359597-0.25g |

5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |

1270310-19-4 | 0.25g |

$814.0 | 2023-03-07 | ||

| Enamine | EN300-359597-0.5g |

5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |

1270310-19-4 | 0.5g |

$849.0 | 2023-03-07 | ||

| Enamine | EN300-359597-10.0g |

5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |

1270310-19-4 | 10.0g |

$3807.0 | 2023-03-07 | ||

| Enamine | EN300-359597-2.5g |

5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |

1270310-19-4 | 2.5g |

$1735.0 | 2023-03-07 | ||

| Enamine | EN300-359597-0.05g |

5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |

1270310-19-4 | 0.05g |

$744.0 | 2023-03-07 | ||

| Enamine | EN300-359597-1.0g |

5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |

1270310-19-4 | 1g |

$0.0 | 2023-06-07 |

5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1270310-19-4 (5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量